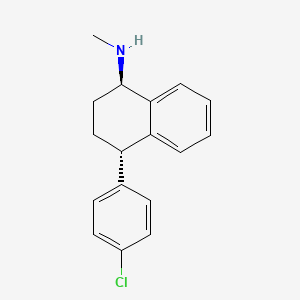

![molecular formula C22H22F3N3O3 B3179270 4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid CAS No. 1781880-44-1](/img/structure/B3179270.png)

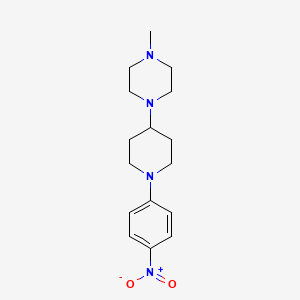

4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid

Overview

Description

PHP 501 trifluoroacetate is a potent GABA A antagonist . It has a chemical name of 4- (5- [1,1’-Biphenyl]-3-yl-1-hydroxy-1 H -pyrazol-4-yl)piperidine trifluoroacetate . It displays no inhibitory activity at hGAT-1, hGAT-2, hGAT-3, or hBGT-1 GABA transporters .

Molecular Structure Analysis

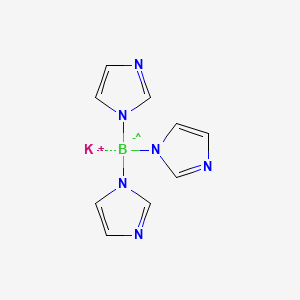

The molecular formula of PHP 501 trifluoroacetate is C20H21N3O.CF3CO2H . The molecular weight is 433.42 g/mol . The InChI Key is SULXXKLCQRXMHP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

PHP 501 trifluoroacetate is a white crystalline powder. It has a molecular weight of 433.42 g/mol. Unfortunately, the sources I found did not provide further details on its physical and chemical properties.Scientific Research Applications

Heat Transfer and Thermal Management

Pulsating Heat Pipes (PHPs) : PHPs are gaining attention for efficient energy management and thermal management systems. They are used in electronic cooling, solar collectors, waste heat recovery, and machining processes due to their simple structure, low cost, and excellent heat transfer performance. The role of working fluids, including variants of trifluoroacetates, in enhancing PHP's performance is significant (Xu et al., 2021).

Nanofluid Applications in PHPs : The use of nanofluids in PHPs, including those containing trifluoroacetate compounds, has been explored for improved thermal properties. These studies focus on the preparation, stability, and heat transfer mechanisms of nanofluids in PHPs (Kang et al., 2017).

Phototriggers and Photochemistry

- Phototriggers for Amino Acids : Trifluoromethylated compounds, including derivatives of trifluoroacetate, have been used as phototriggers for releasing amino acids like GABA and glutamate. This involves the photo-Favorskii rearrangement and is significant in biochemistry and pharmacology research (Stensrud et al., 2009).

Catalysis and Organic Synthesis

Palladium-Catalyzed Reactions : Trifluoroacetate ions, similar to PHP 501 trifluoroacetate, have been used in palladium-catalyzed ortho C–H substitution reactions, showcasing their significance in organic synthesis and catalysis (Dudkina et al., 2013).

Modulation in Metal-Organic Frameworks (MOFs) : The use of trifluoroacetic acid in the synthesis of MOFs, such as UiO-66(Zr), enhances their catalytic activity. This indicates the potential of trifluoroacetate-related compounds in the modulation of MOFs for increased catalytic activities (Vermoortele et al., 2013).

Mechanism of Action

Target of Action

PHP 501 trifluoroacetate primarily targets the GABA A receptors . These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. They play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Biochemical Pathways

The antagonistic action of PHP 501 trifluoroacetate on GABA A receptors affects the GABAergic signaling pathway . By blocking the receptors, it prevents the influx of chloride ions that would normally occur upon GABA binding. This disruption can lead to an increase in neuronal excitability and potentially alter various downstream effects related to mood, anxiety, and sleep.

Result of Action

The primary molecular effect of PHP 501 trifluoroacetate’s action is the inhibition of GABA A receptors . This inhibition disrupts the normal inhibitory function of these receptors, leading to increased neuronal excitability. The cellular effects would depend on the specific neuronal circuits involved and could potentially include changes in mood, anxiety levels, and sleep patterns.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

PHP 501 trifluoroacetate is known to interact with GABA A receptors, specifically at rat GABA A receptors and human α1β2γ2 GABA A-expressing tsA201 cells . It does not show inhibitory activity at hGAT-1, hGAT-2, hGAT-3, or hBGT-1 GABA transporters .

Cellular Effects

The effects of PHP 501 trifluoroacetate on cells are primarily due to its role as a GABA A antagonist . By inhibiting these receptors, PHP 501 trifluoroacetate can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of PHP 501 trifluoroacetate involves its binding to GABA A receptors, acting as an antagonist . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is potent and has been used in various biochemical studies .

Metabolic Pathways

Given its interaction with GABA A receptors, it may influence pathways related to neurotransmission .

Properties

IUPAC Name |

4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O.C2HF3O2/c24-23-20(19(14-22-23)16-9-11-21-12-10-16)18-8-4-7-17(13-18)15-5-2-1-3-6-15;3-2(4,5)1(6)7/h1-8,13-14,16,21,24H,9-12H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULXXKLCQRXMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(N(N=C2)O)C3=CC=CC(=C3)C4=CC=CC=C4.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B3179259.png)

![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B3179261.png)

![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B3179296.png)